![molecular formula C23H21ClFN3O6S2 B1237639 N-[2-[(5Z)-5-[(4-chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl]-4-fluoro-3-morpholin-4-ylsulfonylbenzamide](/img/structure/B1237639.png)
N-[2-[(5Z)-5-[(4-chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl]-4-fluoro-3-morpholin-4-ylsulfonylbenzamide
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Overview
Description
N-[2-[5-[(4-chlorophenyl)methylidene]-2,4-dioxo-3-thiazolidinyl]ethyl]-4-fluoro-3-(4-morpholinylsulfonyl)benzamide is a sulfonamide.
Scientific Research Applications
Synthesis and Biological Activity
- Novel derivatives of 5-benzylidene-3-(3-fluoro-4-yl-morpholin-4-yl-phenylimino)thiazolidin-4-one were synthesized and tested for antibacterial and antifungal activities, showing moderate in vitro activities against the microorganisms tested (Patil et al., 2011).
- A compound synthesized by refluxing 1,3,4 oxadiazole-2-thiol with 4-(2-chloroethyl) morpholine hydrochloride was evaluated for various biological activities, including antibacterial, antioxidant, anti-TB, anti-diabetic, and molecular docking studies for InhA protein, showing remarkable anti-TB activity (Mamatha S.V et al., 2019).
- A new methyl [3-(4-chlorophenyl)-2-{[(2,4-dichloro-1,3-thiazol-5-yl)methylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-ylidene]acetate was synthesized and characterized by IR, 1H and 13C NMR spectroscopy methods (J. Szczepański et al., 2020).
Antimicrobial Studies
- A series of N-{5-[(2-chlorophenyl)methylene]-2-(4-hydroxyphenyl]-4-oxo(1,3-thiazolidin-3-yl)}{4-[2-(4-methylphenyl)-4-oxo(3-hydroquinazolin-3-yl)]phenyl}carboxamides were synthesized and screened for in vitro antibacterial and antifungal activities (Desai et al., 2011).
- Ethyl (4-chlorophenoxy)acetate was used to synthesize 4-thiazolidinone derivatives, which were treated with formaldehyde and p-fluoroaniline to form compounds that were structurally characterized and evaluated for antimicrobial activity (Patel et al., 2009).
Anticonvulsant and Antitumor Screening
- Thiazole-bearing hybrids based on 2-imino-4-thiazolidinone and 2,4-dioxothiazolidine-5-carboxylic acid cores were synthesized and evaluated for anticonvulsant activity, with certain compounds showing excellent anticonvulsant activity in both pentylenetetrazole-induced seizures and maximal electroshock seizure tests (Mishchenko et al., 2020).
- The synthesis of 3-(morpholin-4-yl)-2-sulfanylidene-1,3-thiazolidin-4-one and its reaction with aldehydes led to 5-ylidene derivatives, which were screened for antitumor activity, demonstrating moderate activity against most malignant tumor cells (Horishny et al., 2020).
properties
Product Name |
N-[2-[(5Z)-5-[(4-chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl]-4-fluoro-3-morpholin-4-ylsulfonylbenzamide |
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Molecular Formula |
C23H21ClFN3O6S2 |
Molecular Weight |
554 g/mol |
IUPAC Name |
N-[2-[(5Z)-5-[(4-chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl]-4-fluoro-3-morpholin-4-ylsulfonylbenzamide |
InChI |
InChI=1S/C23H21ClFN3O6S2/c24-17-4-1-15(2-5-17)13-19-22(30)28(23(31)35-19)8-7-26-21(29)16-3-6-18(25)20(14-16)36(32,33)27-9-11-34-12-10-27/h1-6,13-14H,7-12H2,(H,26,29)/b19-13- |
InChI Key |
PQZUCIXTZWKEEW-UYRXBGFRSA-N |
Isomeric SMILES |
C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)C(=O)NCCN3C(=O)/C(=C/C4=CC=C(C=C4)Cl)/SC3=O)F |
SMILES |
C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)C(=O)NCCN3C(=O)C(=CC4=CC=C(C=C4)Cl)SC3=O)F |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)C(=O)NCCN3C(=O)C(=CC4=CC=C(C=C4)Cl)SC3=O)F |
Origin of Product |
United States |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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